

An In-depth Technical Guide to Bromoxynil and its Ester Formulations

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Compound of Interest

Compound Name: Bromoxynil

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Abstract

Bromoxynil is a nitrile herbicide widely utilized for the post-emergent control of annual broadleaf weeds.[1][2] This technical guide provides a comprehensive overview of **bromoxynil** and its primary ester formulations, including **bromoxynil** octanoate and **bromoxynil** heptanoate. It delves into their chemical properties, mechanism of action as a potent inhibitor of photosynthesis, and uncoupler of oxidative phosphorylation.[3][4][5][6] The document further details the synthesis and analytical methodologies for these compounds, presents key quantitative data on their toxicity and environmental fate, and illustrates critical pathways and workflows through detailed diagrams. This guide is intended to serve as a foundational resource for professionals in agricultural science, environmental research, and drug development.

Introduction

Bromoxynil, chemically known as 3,5-dibromo-4-hydroxybenzonitrile, is a selective contact herbicide with some systemic activity.[7][8] It is particularly effective against a wide range of broadleaf weeds in various crops such as cereals, corn, and sorghum.[3][8] To enhance its formulation stability, solubility in organic solvents, and foliar uptake, **bromoxynil** is commonly formulated as various esters, most notably **bromoxynil** octanoate and **bromoxynil** heptanoate.[3] These ester forms are rapidly hydrolyzed to the active **bromoxynil** phenol

within the plant and in the environment.[9][10] Understanding the technical nuances of these formulations is critical for their effective and safe application.

Chemical and Physical Properties

Bromoxynil and its ester derivatives possess distinct physical and chemical properties that influence their application and environmental behavior. The esterification of the phenolic hydroxyl group significantly increases lipophilicity.

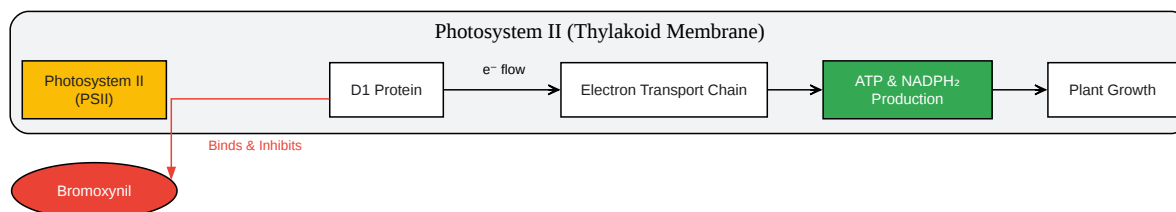
Property	Bromoxynil (Phenol)	Bromoxynil Octanoate	Bromoxynil Heptanoate
CAS Number	1689-84-5[3]	1689-99-2[3]	56634-95-8[3]
Molecular Formula	C ₇ H ₃ Br ₂ NO[7]	C ₁₅ H ₁₇ Br ₂ NO ₂ [6]	C ₁₄ H ₁₅ Br ₂ NO ₂ [11]
Molecular Weight	276.91 g/mol [7]	403.11 g/mol [6]	389.08 g/mol [11]
Appearance	Colorless to white or slightly yellow solid[7]	Waxy solid[7]	-
Water Solubility	130 mg/L at 25°C[7]	Low[12]	0.04 mg/L at pH 5[3]
Melting Point	194-195 °C[7]	-	-

Mechanism of Action

The primary herbicidal activity of **bromoxynil** stems from its ability to disrupt two vital cellular processes in plants: photosynthesis and oxidative phosphorylation.

- Inhibition of Photosystem II (PSII):** **Bromoxynil** is a potent inhibitor of photosynthetic electron transport.[3][13] It binds to the D1 protein subunit of the photosystem II complex located in the thylakoid membranes of chloroplasts.[4] This binding action blocks the flow of electrons, thereby halting CO₂ fixation and the production of ATP and NADPH₂, which are essential for plant growth and survival.[4] The disruption leads to the generation of reactive oxygen species, causing lipid peroxidation and ultimately cell death.[4]
- Uncoupling of Oxidative Phosphorylation:** **Bromoxynil** also acts as an uncoupler of oxidative phosphorylation in mitochondria.[6][7] This action dissipates the proton gradient across the

inner mitochondrial membrane, which is necessary for ATP synthesis, further depleting the plant's energy reserves.[6]



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Caption: Mechanism of Photosystem II inhibition by **bromoxynil**.

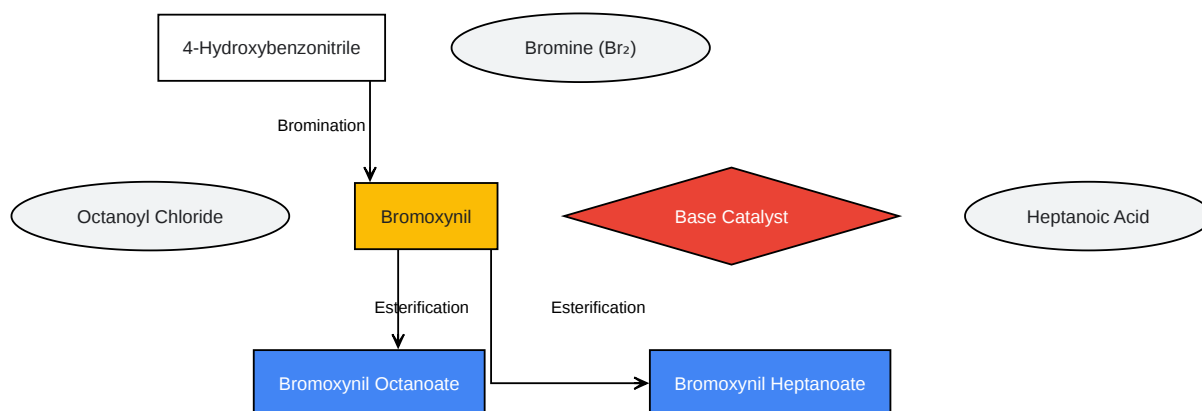
Experimental Protocols

Synthesis

The commercial production of **bromoxynil** and its esters involves a multi-step chemical synthesis process.

A. Synthesis of **Bromoxynil**: The synthesis of **bromoxynil** typically starts with 4-hydroxybenzonitrile.[14] This precursor undergoes an electrophilic aromatic substitution reaction using bromine to introduce two bromine atoms onto the aromatic ring, yielding 3,5-dibromo-4-hydroxybenzonitrile (**bromoxynil**).[14] An alternative described method involves the synthesis of p-hydroxybenzonitrile from p-hydroxybenzoic acid, urea, and sulfamic acid, followed by a bromination step.[15][16]

B. Synthesis of **Bromoxynil** Esters (Octanoate and Heptanoate): The ester formulations are synthesized by reacting **bromoxynil** with the corresponding acyl chloride or acid anhydride.[17] For example, **bromoxynil** octanoate is produced by the esterification of **bromoxynil** with octanoyl chloride, often in the presence of a base catalyst like pyridine or triethylamine.[12] This process enhances the lipophilicity of the molecule.[12] Similarly, **bromoxynil** heptanoate is synthesized by reacting **bromoxynil** with heptanoic acid or its acid chloride.[18]



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Caption: General synthesis pathway for **bromoxynil** and its esters.

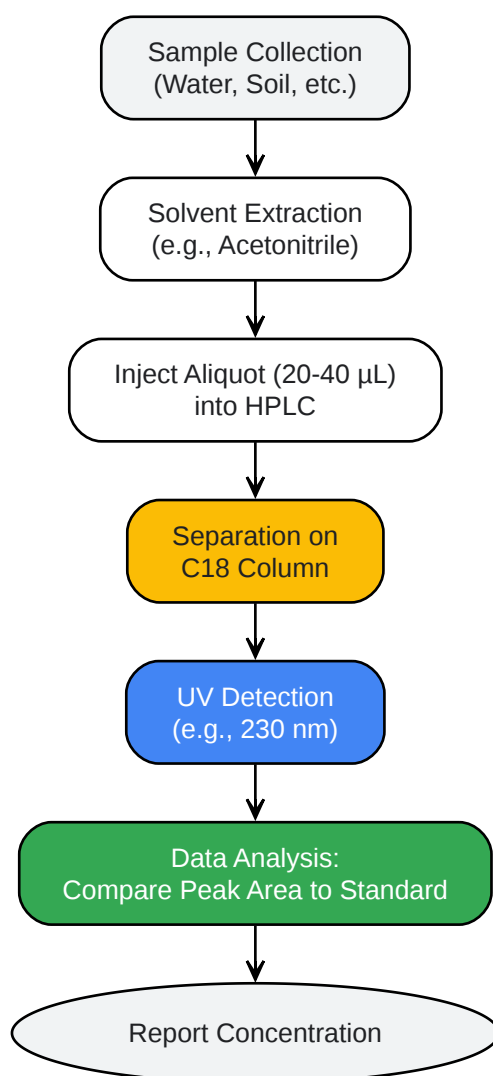
Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the determination and quantification of **bromoxynil** and its esters.

Method: Reversed-Phase HPLC with UV Detection[19][20]

- Sample Preparation: A known volume of the sample (e.g., water, soil extract) is prepared. For solid samples, an extraction step using a solvent like acetonitrile is required.[21]
- Injection: A small aliquot (e.g., 20-40 μ L) of the prepared sample is injected into the HPLC system.[19][20]
- Chromatographic Separation: The separation is achieved on a C18 reverse-phase column. [19]
- Mobile Phase: A common mobile phase is a mixture of methanol and water, for instance, a 90:10 (v/v) ratio.[20]

- Detection: A UV detector is used for quantification. The wavelength for simultaneous detection of **Bromoxynil** and other herbicides like MCPA has been set at 230 nm.[20]
- Quantification: The concentration of **bromoxynil** is determined by comparing the peak retention time and area to that of an authentic standard run under the same conditions.[19] The limit of detection (LOD) and limit of quantification (LOQ) for **bromoxynil** can be as low as 1.57 mg/L and 5.22 mg/L, respectively, depending on the specific method parameters.[20]



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Caption: Experimental workflow for HPLC analysis of **bromoxynil**.

Toxicology and Ecotoxicology

The toxicity of **bromoxynil** and its esters is a critical consideration for risk assessment. The ester forms are rapidly converted to the phenol form in mammals, and thus the risk assessment is typically based on exposure to **bromoxynil** phenol.^{[9][10]} The liver is the primary target organ for **bromoxynil** toxicity.^{[9][10]}

Mammalian and Avian Toxicity

Compound	Species	Route	LD ₅₀ Value	Toxicity Class	Reference
Bromoxynil Octanoate	Rat (female)	Oral	238 mg/kg	Moderately Toxic	[1]
Bromoxynil Octanoate	Rat (male)	Oral	400 mg/kg	Moderately Toxic	[1]
Bromoxynil Phenol	Quail (Bobwhite)	Oral	193 mg/kg	Moderately Toxic	[1]
Bromoxynil Octanoate	Quail (Bobwhite)	Oral	148 mg/kg	Moderately Toxic	[1]
Bromoxynil Heptanoate	Quail (Bobwhite)	Oral	359 mg/kg	Moderately Toxic	[1]
Bromoxynil Octanoate	Mallard Duck	Oral	2050 mg/kg	Slightly Toxic	[1]

Aquatic Toxicity

Bromoxynil octanoate is classified as highly to very highly toxic to freshwater fish and invertebrates.

Compound (Formulation %)	Species	LC ₅₀ / EC ₅₀ Value	Toxicity Class	Reference
Bromoxynil Octanoate (36.6%)	Rainbow Trout	0.05 mg/L	Very Highly Toxic	[1]
Bromoxynil Octanoate (87.3%)	Bluegill Sunfish	0.053 mg/L	Very Highly Toxic	[1]
Bromoxynil Octanoate (87.3%)	Daphnia magna	0.096 mg/L	Very Highly Toxic	[1]
Bromoxynil Octanoate (36.6%)	Daphnia pulex	0.011 mg/L	Very Highly Toxic	[1]

Environmental Fate

The persistence and degradation of **bromoxynil** and its esters in the environment are key factors in their overall impact.

Compound	Environment	Half-life	Notes	Reference
Bromoxynil	Soil	Approx. 2 weeks	Persistence increases in soils with higher clay or organic matter content.	[22]
Bromoxynil Octanoate	Environment (General)	Approx. 10 days	Breaks down into harmless compounds.	[23]
Bromoxynil Octanoate	Water/Soil	2-4.6 days (photolysis)	Rapidly degrades to bromoxynil via hydrolysis.	[24]
Bromoxynil Octanoate	Water/Soil	12 hours - 3.7 days (microbial)	Low potential for groundwater contamination.	[24]

Conclusion

Bromoxynil and its ester formulations, particularly the octanoate and heptanoate esters, are effective herbicides due to their dual mechanism of inhibiting photosynthesis and uncoupling oxidative phosphorylation. The ester forms offer formulation and application advantages, while rapidly converting to the active phenol component. While effective, their moderate mammalian toxicity and high aquatic toxicity necessitate careful handling and application in accordance with safety guidelines. The relatively short environmental half-life of the ester formulations mitigates long-term persistence. This guide provides the foundational technical data and methodologies essential for the informed research, development, and application of these compounds.

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